molecular formula C18H17ClN2S B2933056 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole CAS No. 1226459-24-0

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Cat. No.: B2933056
CAS No.: 1226459-24-0
M. Wt: 328.86
InChI Key: VJQYQMBJWKFPLM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds It is characterized by the presence of a chlorophenyl group, an ethylthio group, and a p-tolyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole typically involves the reaction of 4-chlorobenzaldehyde, ethylthiourea, and p-tolylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the imidazole ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(methylthio)-5-(p-tolyl)-1H-imidazole
  • 1-(4-chlorophenyl)-2-(ethylthio)-5-(m-tolyl)-1H-imidazole
  • 1-(4-bromophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole

Uniqueness

1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of the chlorophenyl, ethylthio, and p-tolyl groups imparts distinct chemical and biological properties to the compound, making it suitable for specific applications that similar compounds may not be able to achieve.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-ethylsulfanyl-5-(4-methylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2S/c1-3-22-18-20-12-17(14-6-4-13(2)5-7-14)21(18)16-10-8-15(19)9-11-16/h4-12H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQYQMBJWKFPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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